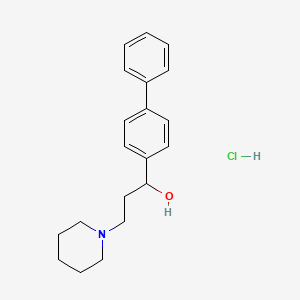
alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a biphenyl group attached to a piperidine ring through a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperidine Ring: The biphenyl group is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Introduction of the Propanol Chain: The final step involves the addition of a propanol chain to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol hydrochloride
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol
Comparison: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a propanol chain This distinguishes it from other similar compounds, which may have different functional groups or ring structures
属性
CAS 编号 |
50910-16-2 |
|---|---|
分子式 |
C20H26ClNO |
分子量 |
331.9 g/mol |
IUPAC 名称 |
1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |
InChI 键 |
ANBSLQASIXGWSV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


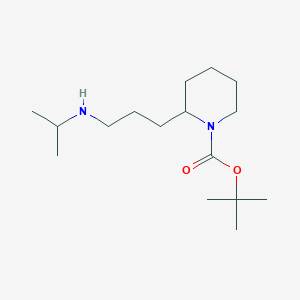
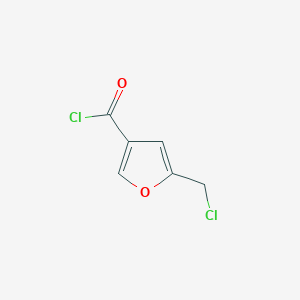
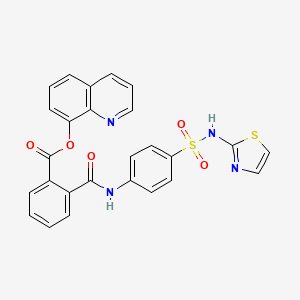
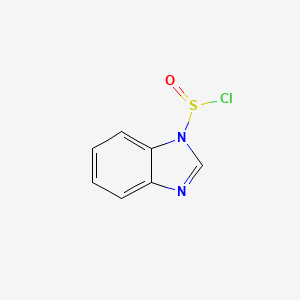
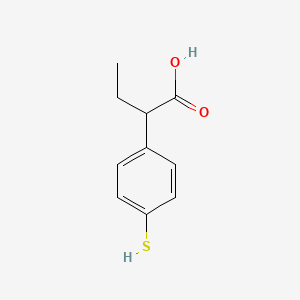
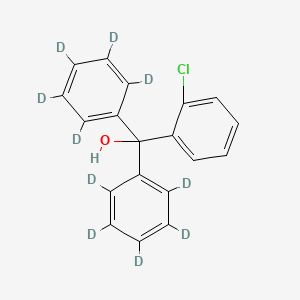

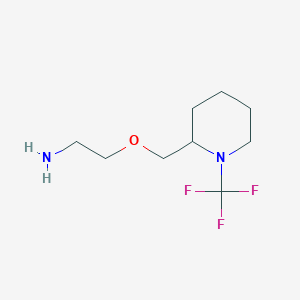
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)



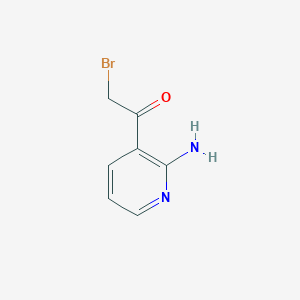
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
